molecular formula C13H14N2O3 B1386725 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid CAS No. 1017792-97-0

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Cat. No. B1386725
CAS RN: 1017792-97-0
M. Wt: 246.26 g/mol
InChI Key: LNBDAJILRYSSGZ-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, also known as THPICA, is a synthetic organic compound that has seen increasing use in scientific research. It is a heterocyclic compound composed of a pyran ring fused to an indazole ring, with a carboxylic acid group attached to the indazole nitrogen. THPICA has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Complex Organic Molecules

This compound can be used in the synthesis of complex organic molecules . It contains a tetrahydropyran group, which is a six-membered cyclic ether . This makes it a valuable building block in organic synthesis.

Development of New Drugs

Indazole-containing derivatives, like the one , have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, making them a key component in drug discovery and development .

Anti-Inflammatory Applications

Indazole derivatives have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antitumor Applications

Indazole derivatives have also shown antitumor activities . This could make them useful in the development of new cancer therapies.

Antifungal and Antibacterial Applications

These compounds have demonstrated antifungal and antibacterial activities . This suggests potential use in the development of new antimicrobial agents.

Anti-HIV Applications

Indazole derivatives have shown anti-HIV activities . This could make them a valuable tool in the fight against HIV and AIDS.

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives . These derivatives can then be used in a variety of applications, from drug development to materials science.

Inhibitor Development

Indazole derivatives have been used to synthesize inhibitors, such as darolutamide derivatives, which are potential androgen receptor inhibitors . This suggests potential applications in the treatment of diseases like prostate cancer.

properties

IUPAC Name

1-(oxan-2-yl)indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)9-4-5-10-8-14-15(11(10)7-9)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBDAJILRYSSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)C(=O)O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656773
Record name 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

CAS RN

1017792-97-0
Record name 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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